N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Description
The compound N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide features a thieno[3,4-c]pyrazole core substituted with a 2-methylbenzamide group and a furan-2-ylmethyl carbamoyl side chain.
Properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-5-2-3-7-15(13)20(26)22-19-16-11-28-12-17(16)23-24(19)10-18(25)21-9-14-6-4-8-27-14/h2-8H,9-12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZLFZRTRIOFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the thieno[3,4-c]pyrazole class, known for exhibiting various therapeutic properties, including anti-inflammatory and anticancer effects.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 350.40 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.40 g/mol |
| Functional Groups | Furan, Thieno[3,4-c]pyrazole, Amide |
Anticancer Properties
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer activities. The mechanism of action may involve the inhibition of specific kinases that play a role in tumor growth and proliferation. For instance, compounds with similar structures have been shown to inhibit signaling pathways associated with cancer cell survival and proliferation.
Case Study : A study evaluating a related thieno[3,4-c]pyrazole compound demonstrated a dose-dependent reduction in cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Such findings suggest that this compound may possess similar properties.
Anti-inflammatory Effects
In addition to anticancer activity, this compound may also exhibit anti-inflammatory effects. Thieno[3,4-c]pyrazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings : An investigation into the anti-inflammatory properties of related compounds revealed their ability to significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests that this compound could similarly impact inflammatory responses.
The proposed mechanism of action for this compound involves:
- Kinase Inhibition : Targeting specific kinases involved in cancer progression.
- Cytokine Modulation : Reducing pro-inflammatory cytokine production.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound shares the thieno[3,4-c]pyrazole core with the analog in but differs in benzamide substituents (2-methyl vs. 3,4-dimethyl) and carbamoyl side chains (furan-2-ylmethyl vs. 4-fluorophenylmethyl). These differences influence lipophilicity and steric effects .
- Compound 21 () replaces the benzamide with a nitro group, likely enhancing electron-withdrawing properties but reducing hydrogen-bonding capacity compared to the target compound .
Physicochemical Properties
Table 2: Spectroscopic and Physical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
